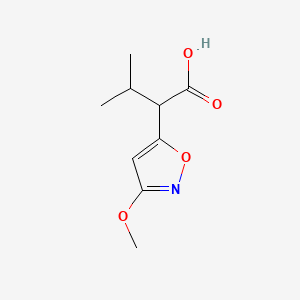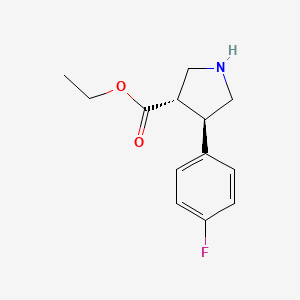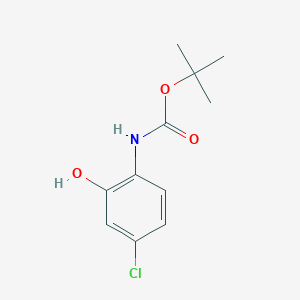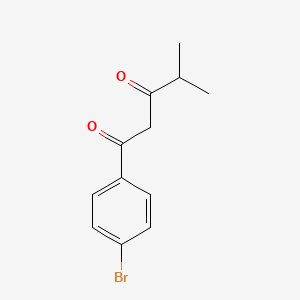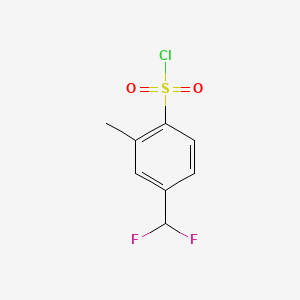
4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride is an organic compound that features a benzene ring substituted with a difluoromethyl group, a methyl group, and a sulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Difluoromethyl)-2-methylbenzenesulfonyl fluoride with thionyl chloride (SOCl₂) under controlled conditions . This reaction proceeds with the replacement of the fluoride group by a chloride group, yielding the desired sulfonyl chloride compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of high-quality 4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the methyl group can yield the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: Sulfonyl fluoride and sulfonyl hydride.
Oxidation Reactions: Carboxylic acid derivative.
科学的研究の応用
4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride has several scientific research applications:
作用機序
The mechanism of action of 4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophilic sites in biomolecules and synthetic intermediates . The difluoromethyl group can also influence the compound’s reactivity and stability, contributing to its unique chemical behavior .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)-2-methylbenzene-1-sulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Chloromethyl)-2-methylbenzene-1-sulfonyl chloride: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
4-(Methyl)-2-methylbenzene-1-sulfonyl chloride: Similar structure but without the difluoromethyl group.
Uniqueness
4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .
特性
分子式 |
C8H7ClF2O2S |
|---|---|
分子量 |
240.66 g/mol |
IUPAC名 |
4-(difluoromethyl)-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O2S/c1-5-4-6(8(10)11)2-3-7(5)14(9,12)13/h2-4,8H,1H3 |
InChIキー |
SKUTVVOKEASKEG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(F)F)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



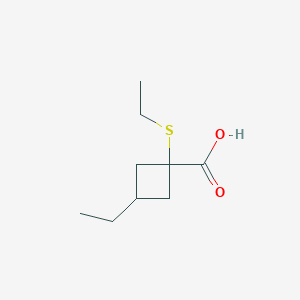

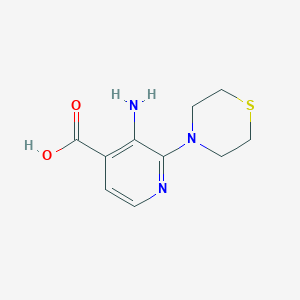

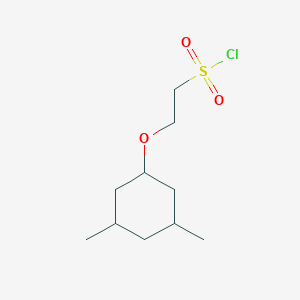
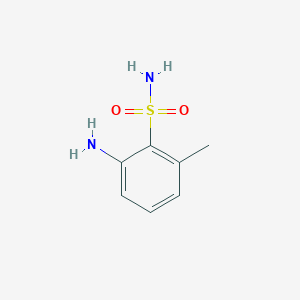
![2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde](/img/structure/B13619645.png)
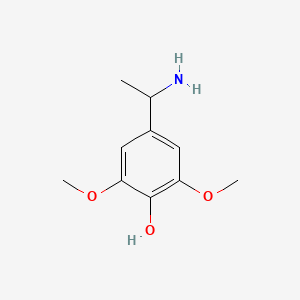
![5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde](/img/structure/B13619672.png)
